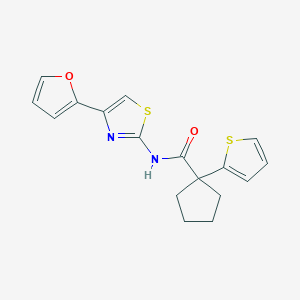
4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the direct synthesis of “4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide” itself is not detailed in the available literature, studies on related compounds provide insights into potential synthetic pathways and methodologies. Compounds with similar structural motifs, such as N-(pyridin-2-ylmethyl)benzamide derivatives and benzamides featuring pyridinyl and sulfonamide groups, have been synthesized through various chemical reactions including condensation and cyclization reactions (Artheswari, Maheshwaran, & Gautham, 2019; Zhou et al., 2008). These methods often involve the use of amines, aldehydes, and isocyanates as starting materials, highlighting the versatility of synthetic routes available for such compounds.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, closely related to the target compound, has been characterized using techniques like X-ray crystallography, providing valuable information on molecular geometry, bond lengths, and angles. The crystal structure of similar compounds reveals the orientation of pyridine and benzene rings and their substitution patterns, which significantly influence the compound's chemical behavior and reactivity (Srivastava et al., 2017).
Chemical Reactions and Properties
Benzamide derivatives participate in a range of chemical reactions, including N-alkylation, acylation, and condensation, reflecting the reactivity of the amide group and the substituents on the benzene and pyridine rings. These reactions often lead to the formation of complex heterocyclic structures or the introduction of additional functional groups that modify the compound's chemical properties (Elangovan et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their practical application and formulation. The crystal structure analysis provides insights into the compound's stability, solubility, and interaction with solvents, which are essential for designing synthesis and purification protocols (Lemmerer & Bourne, 2012).
Chemical Properties Analysis
The chemical properties of “4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide” would be influenced by its functional groups. The presence of the dimethylsulfamoyl and benzamide groups suggests potential for hydrogen bonding, acid-base reactions, and interactions with biological molecules. These properties are vital for understanding the compound's reactivity, stability under different conditions, and potential biological activities (Saeed et al., 2015).
科学的研究の応用
Luminescence and Aggregation-Enhanced Emission
Pyridyl substituted benzamides, similar in structure to 4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide, have been studied for their luminescent properties and aggregation-enhanced emission (AEE) characteristics. These compounds exhibit luminescence in both solution and solid states and form nano-aggregates in aqueous solutions with enhanced emission. Their AEE behavior is influenced by the solvent's polarity, and they display mechanochromic properties, showing multi-stimuli response. This makes them potential candidates for applications in optoelectronic devices and sensory materials (Srivastava et al., 2017).
Metal–Organic Frameworks (MOFs)
Research on carboxylate-assisted acylamide metal–organic frameworks has introduced compounds with significant thermostability and luminescence properties. These frameworks, synthesized using N1,N3-di(pyridin-3-yl)isophthalamide and other related compounds, demonstrate considerable solvent-accessible voids and unique topologies. Their structural and luminescent characteristics offer potential for applications in gas storage, separation, and catalysis (Sun et al., 2012).
Analytical and Synthetic Chemistry
Compounds related to 4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide have been synthesized for various analytical purposes, including the development of fluorescent probes for detecting specific chemical entities in environmental and biological sciences. The structural flexibility of these compounds allows for selective and sensitive detection mechanisms, making them valuable tools in analytical chemistry (Wang et al., 2012).
Monoclonal Antibody Production
Research has also explored the use of related aryl-substituted pyrrole derivatives to improve monoclonal antibody production in Chinese hamster ovary cell cultures. These compounds have demonstrated the ability to enhance cell-specific antibody production by affecting cellular growth, glucose uptake rates, and intracellular ATP levels. Such findings suggest potential applications in biotechnology and pharmaceutical manufacturing processes (Aki et al., 2021).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18(2)22(20,21)14-7-5-13(6-8-14)15(19)17-11-12-4-3-9-16-10-12/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNZAXOSFAPAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

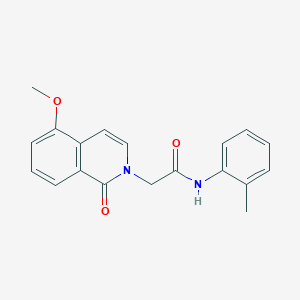
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)
![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)
![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)
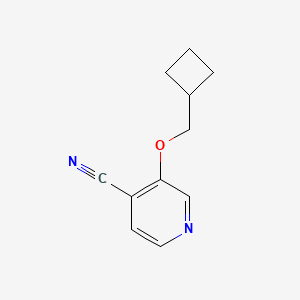
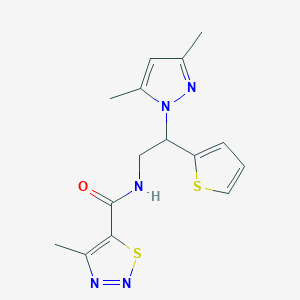

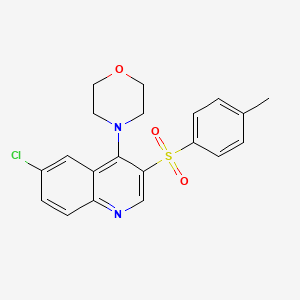
![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)

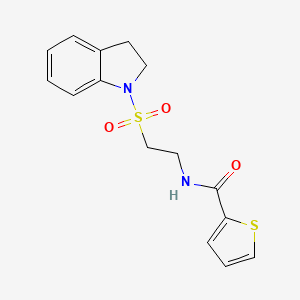
![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)
